molecular formula C12H24N2O2 B1337168 1-Boc-4-isopropylpiperazine CAS No. 741287-46-7

1-Boc-4-isopropylpiperazine

Cat. No.: B1337168
CAS No.: 741287-46-7
M. Wt: 228.33 g/mol
InChI Key: YKMBNBXUPNOYHE-UHFFFAOYSA-N
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Description

It is commonly used as an intermediate in the synthesis of various biologically active compounds, particularly in the pharmaceutical industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1-Boc-4-isopropylpiperazine typically involves the reaction of anhydrous piperazine with di-tert-butyl carbonate . This process selectively protects one nitrogen atom in piperazine, allowing the other amine group to react. Recent advancements have introduced more efficient synthetic routes using diethylamine as a starting material, which involves chlorination, Boc protection, and cyclization . This method results in higher yields exceeding 93.5%, enhanced purity, and reduced environmental impact, making it suitable for industrial applications .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of diethylamine as a starting material has been adopted in industrial settings due to its efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-isopropylpiperazine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, particularly with aryl halides, to form arylpiperazine derivatives.

    Amidation Reactions: It is used in amidation reactions to synthesize piperazinyl amides.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include aryl halides and bases such as sodium hydride or potassium carbonate.

    Amidation: Reagents include carboxylic acids or their derivatives, often under solvent-free conditions.

Major Products Formed

    Aryl Piperazine Derivatives: Formed through nucleophilic substitution reactions.

    Piperazinyl Amides: Synthesized through amidation reactions.

Scientific Research Applications

1-Boc-4-isopropylpiperazine is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some of its applications include:

    Synthesis of Biologically Active Compounds: It serves as an intermediate in the synthesis of compounds with dual receptor affinities, such as 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones.

    Pharmaceutical Research: Used in the development of therapeutic agents targeting psychiatric disorders due to its role in synthesizing compounds with D2 and 5-HT1A receptor affinities.

    Structural Activity Relationship Studies: Employed in studies to optimize receptor binding affinities by altering substituents on the piperazine ring.

Mechanism of Action

The mechanism of action of 1-Boc-4-isopropylpiperazine involves its role as an intermediate in the synthesis of biologically active compounds . It does not exert direct biological effects but facilitates the formation of compounds that interact with specific molecular targets, such as D2 and 5-HT1A receptors . These interactions can lead to various pharmacological effects, including modulation of neurotransmitter activity .

Comparison with Similar Compounds

1-Boc-4-isopropylpiperazine is similar to other Boc-protected piperazine derivatives, such as:

    1-Boc-piperazine: Used as an intermediate in the synthesis of various pharmaceuticals.

    1-Boc-4-methylpiperazine: Another Boc-protected piperazine derivative with similar applications.

The uniqueness of this compound lies in its specific structural modifications, which enhance its suitability for synthesizing compounds with dual receptor affinities and other biologically active molecules .

Properties

IUPAC Name

tert-butyl 4-propan-2-ylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-10(2)13-6-8-14(9-7-13)11(15)16-12(3,4)5/h10H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMBNBXUPNOYHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441774
Record name tert-Butyl 4-(propan-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

741287-46-7
Record name tert-Butyl 4-(propan-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Boc piperizine, 1 (10 g, 53.76 mmol) and acetone (4 mL) was taken in a mixture of dry DCM (100 mL) and acetic acid (3.2 mL). Stirred at room temperature for 20 min. Added Na(OAc)3BH (17 g, 80.2 mmol) and stirring continued at room temperature for 12 hr. The reaction mixture was diluted with water, extracted with ethyl acetate (3×25 mL). The organic layer was washed with brine, dried over Na2SO4, filtered and concentrated under vacuum to get crude title compound (13 g, crude). MS (ESI): 229.2 [M+H]+.
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10 g
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3.2 mL
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100 mL
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17 g
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

Acetone (1.47 mL) and 10% palladium-carbon (50% wet, 186 mg) were added to piperazine-1-carboxylic acid tert-butyl ester (1.862 g) in methanol (20 mL), and the resultant mixture was stirred in a hydrogen atmosphere at room temperature for 10 hours. Acetone (1.47 mL) was added thereto, and the mixture was stirred in a hydrogen atmosphere at room temperature for 36 hours. The catalyst was filtered off. The solvent was evaporated under reduced pressure, to thereby give the title compound as an oily product (2.253 g, 98%).
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1.47 mL
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1.862 g
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20 mL
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palladium-carbon
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186 mg
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Yield
98%

Synthesis routes and methods IV

Procedure details

Prepared from acetone and piperazine-1-carboxylic acid tert-butyl ester.
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